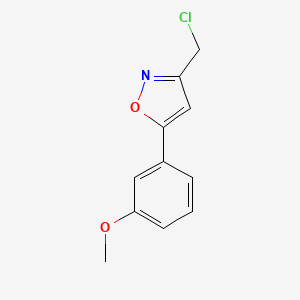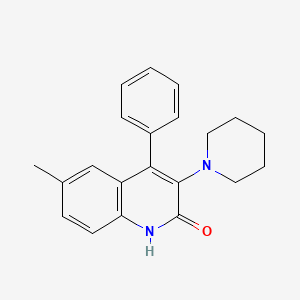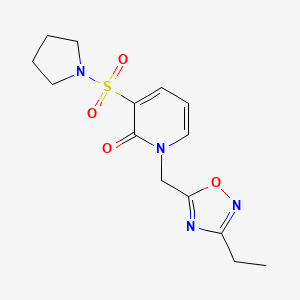![molecular formula C8H13N3 B2859491 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1701494-61-2](/img/structure/B2859491.png)
3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” is a chemical compound with the CAS Number: 1701494-61-2 . It has a molecular weight of 151.21 . The IUPAC name for this compound is 3,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis process has a relative mass efficiency (RME) of 40–53%, which is more efficient compared to those of BODIPYS (RME: 1.31–17.9%) .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3/c1-6-5-9-11-4-3-7(2)10-8(6)11/h5,7,10H,3-4H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has tunable photophysical properties, with absorption and emission intensities varying based on the presence of electron-donating groups (EDGs) at position 7 on the fused ring .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthetic Methodologies : Research has demonstrated the effective synthesis of pyrazolo[1,5-a]pyrimidine derivatives using microwave irradiative cyclocondensation, showcasing their potential for insecticidal and antibacterial applications (Deohate & Palaspagar, 2020). Similarly, ultrasound-assisted synthesis techniques have been employed to create antipyrinyl-pyrazolo[1,5-a]pyrimidines with anti-inflammatory and anti-cancer activities (Kaping, Sunn, Singha, & Vishwakarma, 2020).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Anthelmintic Activity : New 5‐aryl‐2‐phenyl‐6,7‐dihydropyrazolo[1,5‐a]pyrimidines have shown moderate in vitro anthelmintic activity against Nippostrongylus brasiliensis, opening pathways for new anthelmintic drugs (Quiroga et al., 1999).
Antimicrobial Studies : Pyrimidine pyrazole heterocycles have been synthesized and tested for their antimicrobial efficacy, revealing specific compounds with significant activity against bacteria and fungi (Kumar et al., 2014).
Chemical Reactivity and Properties
Charge Transfer Complexes : Studies have investigated the charge transfer complexes between chloranilic acid and various heterocyclic amines, including pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in the development of novel materials with specific photophysical properties (Al-Attas, Habeeb, & Al-Raimi, 2009).
Functional Derivatives for Medicinal Chemistry : Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their significant impact in medicinal chemistry, offering a broad spectrum of pharmacological activities. Their functionalization has been a subject of extensive research, aiming at enhancing their therapeutic potential (Arias-Gómez, Godoy, & Portilla, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Biochemical Pathways
If we consider its potential role as a cdk2 inhibitor, it could impact the cell cycle regulation pathway, leading to cell cycle arrest and apoptosis .
Result of Action
If it acts similarly to other pyrazolo[1,5-a]pyrimidines, it could potentially induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
Similar compounds have shown solvatofluorochromic effects, where their fluorescence properties change depending on the solvent environment .
Propriétés
IUPAC Name |
3,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-9-11-4-3-7(2)10-8(6)11/h5,7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWXKJZJXPYDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=C(C=N2)C)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)


![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859420.png)
![3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2859421.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2859423.png)
![1-([1,1'-Biphenyl]-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2859426.png)

![[2-(2-Adamantyl)ethyl]amine hydrochloride](/img/structure/B2859429.png)